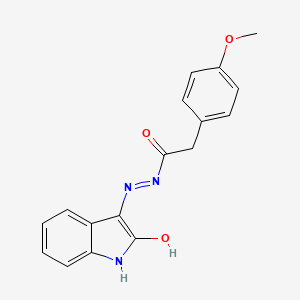

2-(4-methoxyphenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methoxyphenyl)-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Hydrazide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Methoxyphenylgruppe und einer Indol-Einheit aus, die durch eine Acetohydrazidbrücke miteinander verbunden sind. Sie hat in der wissenschaftlichen Forschung aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Methoxyphenyl)-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazid erfolgt typischerweise durch Kondensation von 2-Oxo-1,2-dihydro-3H-indol-3-carbaldehyd mit 2-(4-Methoxyphenyl)acetohydrazid. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators wie Essigsäure unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung des Laborsyntheseverfahrens beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Darüber hinaus kann die industrielle Produktion den Einsatz von kontinuierlichen Durchflussreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

The synthesis of 2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with an appropriate indole derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Methoxyphenyl)-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Methoxygruppe und die Hydrazideinheit können an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu entsprechenden Oxiden führen, während Reduktion reduzierte Hydrazide erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie: Die Verbindung hat sich als ein potenzieller bioaktiver Wirkstoff mit antimikrobiellen, antifungalen und anticancerogenen Eigenschaften erwiesen.

Medizin: Die Forschung befasst sich mit dem therapeutischen Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.

Industrie: Es kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Polymeren und Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Methoxyphenyl)-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazid beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise könnte seine anticancerogene Aktivität auf seine Fähigkeit zurückzuführen sein, Apoptose (programmierter Zelltod) in Krebszellen zu induzieren, indem sie wichtige Signalwege angreift.

Wirkmechanismus

The mechanism of action of 2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the tricarboxylic acid cycle, affecting energy metabolism in cells . Additionally, it may induce oxidative stress in target cells, leading to cell damage or death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Methoxyphenyl)-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazid

- 2-(4-Methoxyphenyl)-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazid

- 2-(4-Methoxyphenyl)-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazid

Einzigartigkeit

Die Einzigartigkeit von 2-(4-Methoxyphenyl)-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazid liegt in seinen spezifischen strukturellen Merkmalen, wie dem Vorhandensein sowohl von Methoxyphenyl- als auch von Indol-Einheiten. Diese Strukturelemente tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei und unterscheiden es von anderen ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C17H15N3O3 |

|---|---|

Molekulargewicht |

309.32 g/mol |

IUPAC-Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H15N3O3/c1-23-12-8-6-11(7-9-12)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |

InChI-Schlüssel |

JZLWKWZZJZHXHS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11671666.png)

![N-(4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B11671684.png)

![{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)

![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)

![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)

![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)

![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)

![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)